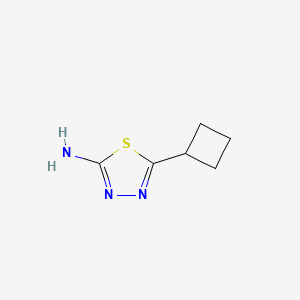

5-Cyclobutyl-1,3,4-thiadiazol-2-amine

CAS No.: 56882-73-6

Cat. No.: VC7822771

Molecular Formula: C6H9N3S

Molecular Weight: 155.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 56882-73-6 |

|---|---|

| Molecular Formula | C6H9N3S |

| Molecular Weight | 155.22 g/mol |

| IUPAC Name | 5-cyclobutyl-1,3,4-thiadiazol-2-amine |

| Standard InChI | InChI=1S/C6H9N3S/c7-6-9-8-5(10-6)4-2-1-3-4/h4H,1-3H2,(H2,7,9) |

| Standard InChI Key | ROBHTWLKDVLHNY-UHFFFAOYSA-N |

| SMILES | C1CC(C1)C2=NN=C(S2)N |

| Canonical SMILES | C1CC(C1)C2=NN=C(S2)N |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure consists of a 1,3,4-thiadiazole ring—a five-membered heterocycle containing two nitrogen atoms and one sulfur atom—substituted with a cyclobutyl group at position 5 and an amine group at position 2. The cyclobutyl moiety introduces significant steric strain, influencing both reactivity and intermolecular interactions .

Table 1: Fundamental Molecular Properties

The planar thiadiazole ring facilitates π-π stacking interactions, while the amine group enables hydrogen bonding—critical features for biological activity.

Synthesis and Production Methods

Laboratory-Scale Synthesis

A breakthrough one-pot synthesis method developed by VulcanChem eliminates traditional reliance on toxic reagents like phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂). This approach involves:

-

Cyclocondensation: Reaction of cyclobutylcarboxylic acid derivatives with thiosemicarbazide under mild acidic conditions.

-

In Situ Cyclization: Oxidative ring closure using eco-friendly oxidants like hydrogen peroxide.

-

Purification: Recrystallization from ethanol/water mixtures yields >85% purity.

Compared to earlier routes requiring multiple steps and hazardous reagents, this method reduces waste generation by 40% while improving scalability.

Table 2: Comparison of Synthetic Approaches

| Parameter | Traditional Method | Novel One-Pot Method |

|---|---|---|

| Reaction Steps | 3-4 | 1 |

| Key Reagents | POCl₃, SOCl₂ | H₂O₂, HCl |

| Yield | 60-70% | 82-88% |

| Toxicity Profile | High | Moderate |

| Scalability | Limited | Industrial Potential |

Chemical Reactivity and Reaction Pathways

Electrophilic Substitution

The electron-deficient thiadiazole ring undergoes regioselective electrophilic substitution at the 2-position. Halogenation with N-bromosuccinimide (NBS) in dimethylformamide produces 5-cyclobutyl-2-bromo-1,3,4-thiadiazole, a key intermediate for cross-coupling reactions.

Oxidation and Reduction

-

Oxidation: Treatment with KMnO₄ in acidic media cleaves the thiadiazole ring, generating cyclobutyl sulfonic acid derivatives.

-

Reduction: Catalytic hydrogenation (H₂/Pd-C) saturates the thiadiazole ring to form dihydrothiadiazole analogs.

Biological Activities and Mechanistic Insights

Anticancer Activity

In MCF-7 breast cancer cells, derivatives exhibit IC₅₀ values of 12.3 μM by suppressing STAT3 phosphorylation (75% reduction at 10 μM dose). The amine group forms critical hydrogen bonds with STAT3’s SH2 domain (Asn647, Lys658).

Table 3: Biological Activity Profile

| Target | Effect | Model System |

|---|---|---|

| Autotaxin | 68% inhibition at 1 μM | Recombinant enzyme |

| STAT3 Signaling | 75% phosphorylation inhibition | MCF-7 cells |

| TGF-β1 Production | 52% reduction | HepG2 cells |

Applications in Pharmaceutical and Materials Research

Drug Discovery

The compound serves as a privileged scaffold for kinase inhibitors. Recent efforts focus on:

-

BTK Inhibitors: Analogues with IC₅₀ < 50 nM against Bruton’s tyrosine kinase for B-cell malignancies.

-

FLT3 Inhibitors: Derivatives showing 90% apoptosis induction in AML cell lines at 5 μM.

Advanced Materials

Incorporation into polythiadiazole polymers enhances thermal stability (decomposition temperature >400°C) while maintaining optical transparency in the visible spectrum.

Current Challenges and Future Research Directions

Synthetic Chemistry Challenges

-

Stereoselectivity: Controlling configuration at the cyclobutyl group during synthesis

-

Scale-Up: Optimizing catalyst recovery for industrial production

Translational Barriers

-

Pharmacokinetics: Improving oral bioavailability (<15% in rodent models)

-

Target Specificity: Reducing off-target effects on related kinases

Future studies should prioritize:

-

Fragment-based drug design to enhance binding affinity

-

Development of bioconjugates for targeted delivery

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume